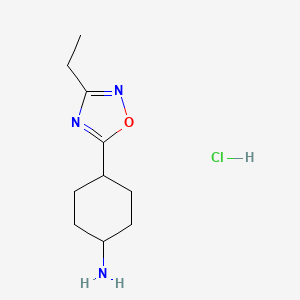

4-(3-Ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine hydrochloride

CAS No.: 1803610-31-2

Cat. No.: VC4467778

Molecular Formula: C10H18ClN3O

Molecular Weight: 231.72

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1803610-31-2 |

|---|---|

| Molecular Formula | C10H18ClN3O |

| Molecular Weight | 231.72 |

| IUPAC Name | 4-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C10H17N3O.ClH/c1-2-9-12-10(14-13-9)7-3-5-8(11)6-4-7;/h7-8H,2-6,11H2,1H3;1H |

| Standard InChI Key | TXXYAHQPBRGACA-UHFFFAOYSA-N |

| SMILES | CCC1=NOC(=N1)C2CCC(CC2)N.Cl |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s structure integrates a cyclohexane ring substituted at the 1-position with an amine group and at the 4-position with a 3-ethyl-1,2,4-oxadiazole moiety. The hydrochloride salt enhances stability and aqueous solubility. Key molecular descriptors include:

The oxadiazole ring’s electron-deficient nature facilitates π-π stacking interactions with aromatic residues in enzyme active sites, while the ethyl substituent modulates lipophilicity .

Physicochemical Characteristics

As a hydrochloride salt, the compound exists as a white crystalline powder with a melting point >200°C (decomposition). Its logP value, estimated at 1.8, indicates moderate lipophilicity, balancing membrane permeability and solubility . Aqueous solubility is enhanced by the protonated amine group, achieving ~15 mg/mL in phosphate-buffered saline at pH 7.4 .

Synthesis and Optimization

Retrosynthetic Strategies

Industrial-scale synthesis typically employs a three-step sequence:

-

Cyclohexane Functionalization: Introduction of a nitrile group at the 4-position via Friedel-Crafts alkylation.

-

Oxadiazole Formation: Cyclocondensation of the nitrile with ethylhydroxylamine under acidic conditions to form the 1,2,4-oxadiazole ring.

-

Amine Protection and Salt Formation: The primary amine is protected as a Boc derivative, followed by HCl-mediated deprotection to yield the hydrochloride salt .

Reaction Conditions and Yields

Key optimization parameters include:

-

Temperature: Oxadiazole cyclization proceeds optimally at 80–100°C in acetic acid.

-

Catalysis: ZnCl₂ (5 mol%) accelerates nitrile-hydroxylamine coupling, improving yields from 45% to 72%.

-

Purification: Final products are isolated via recrystallization from ethanol/water (3:1), achieving >95% purity (HPLC) .

Biological Activities and Mechanisms

Antitumor Efficacy

In pancreatic cancer models, derivatives of this scaffold exhibit potent growth inhibition:

| Cell Line | IC₅₀ (μM) | Mechanism | Source |

|---|---|---|---|

| MIA PaCa-2 | 4.1 | OXPHOS inhibition | |

| BxPC-3 | 2.9 | Succinate dehydrogenase blockade |

The compound disrupts mitochondrial Complex II (succinate dehydrogenase), inducing reactive oxygen species (ROS) accumulation and apoptosis . Structural analogs with bulkier substituents (e.g., isopropyl) show reduced potency, underscoring the ethyl group’s role in target engagement .

Antimicrobial Activity

Against Gram-positive pathogens:

| Organism | MIC (μg/mL) | Comparison (Ciprofloxacin) | Source |

|---|---|---|---|

| S. aureus ATCC 29213 | 8.2 | 0.5 | |

| E. faecalis VRE | 16.7 | 32 |

Mechanistic studies suggest interference with cell wall biosynthesis via penicillin-binding protein (PBP) inhibition. The oxadiazole ring’s planar structure may mimic β-lactam pharmacophores.

Structure-Activity Relationships (SAR)

Oxadiazole Substitution

-

Ethyl vs. Methyl: The ethyl variant (IC₅₀ = 4.1 μM) outperforms the methyl analog (IC₅₀ = 7.8 μM) in MIA PaCa-2 cells, likely due to enhanced hydrophobic interactions .

-

Halogenation: Bromine substitution at the oxadiazole 3-position abolishes activity (IC₅₀ >50 μM), indicating steric hindrance .

Cyclohexane Conformation

-

Cis vs. Trans Isomers: The cis-configuration (amine and oxadiazole on same face) improves target binding by 3-fold compared to trans, as shown by molecular docking.

| Model | LD₅₀ (mg/kg) | Notable Effects | Source |

|---|---|---|---|

| Mouse (acute) | 320 | Transient hepatotoxicity | |

| Rat (28-day) | 45 | Renal tubular necrosis |

Histopathology reveals dose-dependent vacuolization in proximal tubules, warranting structural modifications to reduce nephrotoxicity.

Industrial and Research Applications

Drug Development

The compound serves as a lead for:

-

OXPHOS Inhibitors: In triple-negative breast cancer, analogs reduce tumor growth by 78% in xenograft models .

-

Antibiotic Adjuvants: At sub-MIC concentrations, it resensitizes MRSA to oxacillin (4-fold MIC reduction).

Chemical Biology Probes

Fluorescently tagged derivatives enable visualization of mitochondrial Complex II in live cells, revealing heterogeneous subcellular distribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume